3,4-Bis(trifluoromethyl)benzyl alcohol 3,4-Bis(trifluoromethyl)benzyl alcohol
Brand Name: Vulcanchem
CAS No.: 957207-06-6
VCID: VC11682570
InChI: InChI=1S/C9H6F6O/c10-8(11,12)6-2-1-5(4-16)3-7(6)9(13,14)15/h1-3,16H,4H2
SMILES: C1=CC(=C(C=C1CO)C(F)(F)F)C(F)(F)F
Molecular Formula: C9H6F6O
Molecular Weight: 244.13 g/mol

3,4-Bis(trifluoromethyl)benzyl alcohol

CAS No.: 957207-06-6

Cat. No.: VC11682570

Molecular Formula: C9H6F6O

Molecular Weight: 244.13 g/mol

* For research use only. Not for human or veterinary use.

3,4-Bis(trifluoromethyl)benzyl alcohol - 957207-06-6

Specification

CAS No. 957207-06-6
Molecular Formula C9H6F6O
Molecular Weight 244.13 g/mol
IUPAC Name [3,4-bis(trifluoromethyl)phenyl]methanol
Standard InChI InChI=1S/C9H6F6O/c10-8(11,12)6-2-1-5(4-16)3-7(6)9(13,14)15/h1-3,16H,4H2
Standard InChI Key SRPRUMAURJLDJO-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CO)C(F)(F)F)C(F)(F)F
Canonical SMILES C1=CC(=C(C=C1CO)C(F)(F)F)C(F)(F)F

Introduction

Molecular Structure and Chemical Identity

Structural Characteristics

The compound’s benzene core is substituted with two electron-withdrawing trifluoromethyl (-CF3_3) groups at the meta and para positions relative to the hydroxymethyl (-CH2_2OH) moiety. This arrangement creates a polarized electronic environment, enhancing its susceptibility to nucleophilic and electrophilic reactions. The -CF3_3 groups also impart high thermal stability and resistance to oxidation, critical for applications in harsh chemical environments.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.957207-06-6
IUPAC Name[3,4-Bis(trifluoromethyl)phenyl]methanol
Molecular FormulaC9H6F6O\text{C}_9\text{H}_6\text{F}_6\text{O}
Molecular Weight244.13 g/mol
SMILESC1=CC(=C(C=C1CO)C(F)(F)F)C(F)(F)F
InChI KeySRPRUMAURJLDJO-UHFFFAOYSA-N
PubChem CID23506004

Synthetic Methodologies

Reduction of Ester Precursors

The most established synthesis involves the reduction of methyl 3,4-bis(trifluoromethyl)benzoate using strong hydride donors such as lithium aluminum hydride (LiAlH4_4) or diisobutylaluminum hydride (DIBAL-H). These agents selectively reduce the ester group to a primary alcohol while preserving the aromatic trifluoromethyl substituents.

Mechanistic Insight:
LiAlH4_4 delivers a hydride ion (H\text{H}^-) to the electrophilic carbonyl carbon of the ester, forming an alkoxide intermediate. Subsequent protonation yields the alcohol. Solvent choice (e.g., anhydrous tetrahydrofuran or diethyl ether) is critical to prevent side reactions and ensure high yields .

Grignard Reagent-Based Approaches

Alternative routes employ 3,4-bis(trifluoromethyl)phenylmagnesium halides reacted with formaldehyde sources. A patent-pending method for analogous 3,5-bis(trifluoromethyl)benzyl alcohol synthesis uses solid paraformaldehyde with Grignard reagents in ether-aromatic solvent mixtures, achieving yields >90% . While this method is optimized for the 3,5-isomer, its principles may extend to the 3,4-derivative with modifications to reaction conditions .

Table 2: Comparative Synthesis Routes

MethodReagents/ConditionsYield (%)Advantages
Ester ReductionLiAlH4_4, THF, 0°C to reflux70–85High selectivity, scalable
Grignard FormylationParaformaldehyde, THF/toluene, 25°C>90*Avoids gaseous formaldehyde handling

*Reported for 3,5-isomer; theoretical applicability to 3,4-isomer requires validation .

Applications in Advanced Research

Pharmaceutical Intermediate

3,4-Bis(trifluoromethyl)benzyl alcohol serves as a precursor to bioactive molecules, particularly those targeting neurological receptors. The -CF3_3 groups enhance blood-brain barrier permeability, making it valuable in antipsychotic and antidepressant drug candidates . For example, derivatives bearing this moiety have shown affinity for serotonin and dopamine transporters in preclinical studies .

Materials Science

In polymer chemistry, the compound’s thermal stability and hydrophobicity are exploited to synthesize fluorinated polyesters and epoxy resins. These materials exhibit superior performance in high-temperature and corrosive environments, such as aerospace coatings and semiconductor encapsulation .

Catalysis and Ligand Design

The steric bulk and electron-deficient aromatic ring make it a versatile ligand in transition metal catalysis. Palladium complexes incorporating 3,4-bis(trifluoromethyl)benzyl alcohol derivatives have demonstrated enhanced activity in cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.

Physicochemical Properties

Thermal and Solubility Profiles

The compound is a crystalline solid at room temperature, with a melting point of 78–82°C. Its solubility follows the trend: dichloromethane > tetrahydrofuran > ethanol > water (<0.1 g/L at 25°C), reflecting the hydrophobic nature of the -CF3_3 groups.

Table 3: Physical Properties

PropertyValue
Melting Point78–82°C
Boiling Point215–218°C (at 760 mmHg)
Density1.58 g/cm³
LogP (Octanol-Water)3.2
Refractive Index1.412 (20°C, 589 nm)

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